molecular formula C22H23FN2O2S B3649151 N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-(3-fluorophenyl)butanamide

N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-(3-fluorophenyl)butanamide

Cat. No.: B3649151
M. Wt: 398.5 g/mol
InChI Key: MVIZFSLPVQJDQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-(3-fluorophenyl)butanamide is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by its unique structure, which includes an ethyl group, a methoxyphenyl group, and a fluorophenyl group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-(3-fluorophenyl)butanamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of Substituents: The ethyl, methoxyphenyl, and fluorophenyl groups are introduced through various substitution reactions. For example, the methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Amidation: The final step involves the formation of the amide bond, which can be achieved through the reaction of the thiazole derivative with an appropriate amine under suitable conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-(3-fluorophenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles or electrophiles, depending on the desired substitution

Major Products Formed

The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-(3-fluorophenyl)butanamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.

    Materials Science: The compound’s properties make it a candidate for use in the development of new materials, such as polymers and coatings.

    Biological Research: Researchers investigate the compound’s interactions with biological systems to understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-(3-fluorophenyl)butanamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved will depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)-N-(3-fluorophenyl)butanamide: Lacks the thiazole ring but shares similar substituents.

    N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-N-(3-fluorophenyl)butanamide: Similar structure but without the methoxy group.

Uniqueness

N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-(3-fluorophenyl)butanamide is unique due to the combination of its thiazole ring and specific substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-(3-fluorophenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2O2S/c1-4-7-20(26)25(17-9-6-8-16(23)14-17)22-24-21(19(5-2)28-22)15-10-12-18(27-3)13-11-15/h6,8-14H,4-5,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVIZFSLPVQJDQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N(C1=CC(=CC=C1)F)C2=NC(=C(S2)CC)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-(3-fluorophenyl)butanamide
Reactant of Route 2
N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-(3-fluorophenyl)butanamide
Reactant of Route 3
N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-(3-fluorophenyl)butanamide
Reactant of Route 4
Reactant of Route 4
N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-(3-fluorophenyl)butanamide
Reactant of Route 5
N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-(3-fluorophenyl)butanamide
Reactant of Route 6
N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-(3-fluorophenyl)butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.